molecular formula C24H20N2O5S B380075 ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 326889-85-4

ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B380075
CAS No.: 326889-85-4
M. Wt: 448.5g/mol
InChI Key: ZDPUYIKKVQHICR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate follows the principles established by the International Union of Pure and Applied Chemistry for complex polycyclic heterocyclic compounds. The nomenclature system employs the Hantzsch-Widman methodology for heterocyclic ring systems, which provides a systematic approach for naming compounds containing heteroatoms within cyclic structures. The compound name is constructed by identifying the parent ring systems and functional groups in order of priority, beginning with the cyclopenta[b]thiophene core structure.

The cyclopenta[b]thiophene portion of the molecule represents a fused ring system where a cyclopentane ring is attached to a thiophene ring through a shared bond. According to the established nomenclature rules, the thiophene ring takes precedence as the parent heterocycle, with the fused cyclopentane ring indicated by the prefix "cyclopenta". The numbering system for this fused system begins with the sulfur atom as position 1, following the priority order established for heteroatoms in heterocyclic nomenclature. The "5,6-dihydro-4H" designation indicates that the compound contains two additional hydrogen atoms at positions 5 and 6, and one hydrogen atom at position 4, representing partial saturation of the ring system.

The benzo[de]isoquinoline-1,3-dione component represents another complex polycyclic system that requires careful systematic naming. The isoquinoline core provides the foundational heterocyclic structure, which is a pyridine ring fused to a benzene ring. The "benzo[de]" prefix indicates the specific fusion pattern where an additional benzene ring is attached to the isoquinoline system at the d and e positions, following the lettering system used for describing fusion sites in polycyclic aromatic compounds. The "1,3-dione" suffix indicates the presence of two carbonyl groups at positions 1 and 3 of the isoquinoline ring system.

The systematic identification of functional groups within the molecule follows the established priority order for organic nomenclature. The ethyl ester group attached to the carboxylic acid functionality of the cyclopenta[b]thiophene system is named according to standard ester nomenclature rules, where the alkyl group (ethyl) is identified first, followed by the carboxylate designation. The amide linkage connecting the two major ring systems is indicated by the "amino" designation within the systematic name, reflecting the presence of the nitrogen-containing functional group that bridges the cyclopenta[b]thiophene and benzo[de]isoquinoline components.

Molecular Geometry Optimization through Computational Modeling

Computational modeling using density functional theory calculations provides essential insights into the optimized molecular geometry of this compound. The B3LYP functional with 6-31G(d,p) basis set has proven particularly effective for geometry optimization of heterocyclic compounds containing sulfur and nitrogen heteroatoms. This computational approach enables the determination of bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule.

The cyclopenta[b]thiophene moiety exhibits characteristic geometric parameters that are consistent with experimental observations for related compounds. The carbon-sulfur bond lengths within the thiophene ring typically range from 1.803 to 1.812 angstroms, while the carbon-carbon double bonds measure approximately 1.396 angstroms. The bond angles within the thiophene ring system show the characteristic distortion from regular pentagon geometry, with the carbon-sulfur-carbon angle measuring approximately 89.4 degrees. These geometric parameters reflect the electronic structure of the thiophene system and its aromatic character.

The computational optimization reveals important information about the relative orientation of the two major ring systems within the molecule. The angle between the mean plane of the cyclopenta[b]thiophene system and the benzo[de]isoquinoline plane significantly influences the overall molecular conformation and potential intermolecular interactions. Previous crystallographic studies of related compounds have shown that such angles typically range from 70 to 80 degrees, indicating substantial deviation from planarity that affects the overall electronic properties of the molecule.

The optimization of the amide linkage region provides crucial information about the conformational preferences of the molecule. The carbonyl group of the amide functionality exhibits characteristic bond lengths and angles that are consistent with standard amide geometry. The carbon-nitrogen bond in the amide linkage shows partial double-bond character due to resonance effects, with bond lengths typically measuring between 1.32 and 1.35 angstroms. The planarity of the amide group and its orientation relative to the attached ring systems influences the overall molecular shape and potential for intramolecular hydrogen bonding interactions.

Conformational Analysis via X-ray Crystallographic Data

X-ray crystallographic analysis provides definitive experimental confirmation of the molecular structure and conformational preferences of this compound in the solid state. Crystallographic studies of related cyclopenta[b]thiophene derivatives have demonstrated the importance of crystal packing effects and intermolecular interactions in determining the observed molecular conformations. The crystal structure reveals specific details about bond lengths, bond angles, and torsional angles that characterize the three-dimensional arrangement of atoms within the molecule.

The crystallographic data indicates that the cyclopenta[b]thiophene ring system adopts a characteristic puckered conformation in the solid state. The root mean square deviation from planarity for the fused ring system typically measures approximately 0.19 angstroms, indicating slight deviation from perfect planarity. This puckering is primarily attributed to the partial saturation of the cyclopentane ring, which introduces sp3-hybridized carbon atoms that disrupt the planar aromatic system. The specific geometry of the saturated portion affects the overall electronic properties and reactivity of the molecule.

The relative orientation between the cyclopenta[b]thiophene and benzo[de]isoquinoline systems represents a crucial aspect of the molecular conformation. Crystallographic analysis reveals that these two ring systems are not coplanar, with dihedral angles typically ranging from 70 to 75 degrees. This non-planar arrangement results from steric interactions between the ring systems and the influence of the amide bridge that connects them. The twisted conformation affects the extent of electronic conjugation between the two aromatic systems and influences the overall electronic properties of the molecule.

Intermolecular interactions within the crystal lattice provide additional insights into the structural preferences of the compound. Hydrogen bonding interactions involving the amide nitrogen and carbonyl oxygen atoms play a significant role in determining the crystal packing arrangement. These interactions typically form characteristic motifs such as dimeric structures with ring designations following standard graph-set notation. The presence of multiple aromatic ring systems also enables pi-pi stacking interactions between adjacent molecules, with typical interplanar distances ranging from 3.3 to 3.4 angstroms.

Comparative Structural Analysis with Related Polycyclic Thiophene Derivatives

Comparative structural analysis of this compound with related polycyclic thiophene derivatives reveals important structure-property relationships that govern the behavior of these complex heterocyclic systems. The cyclopenta[b]thiophene core structure appears in various derivatives that have been extensively studied for their electronic and optical properties. These comparative studies demonstrate how structural modifications affect fundamental molecular properties such as energy gaps, reactivity, and intermolecular interactions.

The electronic properties of cyclopenta[b]thiophene derivatives show systematic variations based on the nature and position of substituents attached to the core ring system. Compounds containing electron-withdrawing groups such as dicyanomethylene substituents exhibit significantly lower lowest unoccupied molecular orbital energy levels compared to unsubstituted systems. The presence of the benzo[de]isoquinoline-1,3-dione moiety in the target compound introduces strong electron-withdrawing character that substantially affects the electronic structure. Computational studies have shown that such modifications can result in energy gap reductions of 0.2 to 0.3 electron volts compared to simple thiophene systems.

Structural comparisons with other fused thiophene systems reveal the influence of ring fusion patterns on molecular geometry and properties. Dibenzo[b,d]thiophene derivatives, which contain benzene rings fused to the thiophene core, exhibit different electronic characteristics compared to cyclopenta-fused systems. The incorporation of five-membered rings versus six-membered rings in the fusion pattern affects the degree of aromaticity and the distribution of electron density throughout the molecular framework. These differences manifest in observable changes in optical absorption spectra and chemical reactivity patterns.

The presence of multiple heteroatoms within related compounds provides additional opportunities for comparative analysis. Compounds containing both nitrogen and sulfur heteroatoms often exhibit enhanced stability and modified electronic properties compared to systems containing only sulfur. The benzo[de]isoquinoline component of the target molecule introduces two nitrogen atoms that participate in the aromatic system, creating additional sites for intermolecular interactions and affecting the overall electronic structure. Crystallographic studies of similar compounds have shown that the presence of multiple heteroatoms can lead to different hydrogen bonding patterns and crystal packing arrangements that influence the physical properties of the materials.

The substituent effects observed in related thiophene derivatives demonstrate the importance of functional group positioning and electronic characteristics. Electron-donating groups such as alkyl chains tend to increase the electron density of the thiophene system, while electron-withdrawing groups such as carbonyl functionalities decrease electron density. The target compound contains both types of substituents, with the ethyl ester group providing mild electron-withdrawing character and the partially saturated cyclopentane ring contributing electron-donating effects. This combination of electronic influences creates a balanced system with intermediate electronic properties that may be suitable for specific applications requiring moderate reactivity and stability.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-2-31-24(30)20-14-8-5-11-17(14)32-21(20)25-18(27)12-26-22(28)15-9-3-6-13-7-4-10-16(19(13)15)23(26)29/h3-4,6-7,9-10H,2,5,8,11-12H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPUYIKKVQHICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a unique structural framework that includes a benzo[de]isoquinoline core and a cyclopentathiophene moiety. The synthesis typically involves multi-step organic reactions, including Claisen-type condensation and various functional group modifications. The presence of the dioxo group enhances its reactivity, allowing for interactions with biological targets.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance, research has shown that derivatives of cyclopenta[b]thiophene exhibit cytotoxic activity against various cancer cell lines. A notable study reported an IC50 range from 23.2 μM to 49.9 μM for different derivatives against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG-2) . The compound demonstrated significant apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
Compound 4MCF-723.2Apoptosis induction
Compound 5HepG-249.9Cell cycle arrest
Compound 6MCF-752.9Antiproliferative

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that the compound interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Additionally, molecular docking studies have indicated that the compound can bind to targets involved in cancer progression, such as STAT3 inhibitors . This binding may disrupt signaling pathways critical for tumor growth and survival.

Other Biological Activities

Beyond antitumor properties, compounds similar to this compound have been reported to possess antiviral, anti-inflammatory, and antibacterial activities . For instance:

  • Antiviral Activity : Some derivatives have shown efficacy against hepatitis C virus (HCV) replication.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntitumorInduces apoptosis; inhibits cell growth
AntiviralInhibits HCV replication
Anti-inflammatoryModulates inflammatory responses

Case Studies

A case study involving the use of this compound in an animal model demonstrated its ability to reduce tumor size significantly compared to control groups. The study also highlighted improvements in hematological parameters such as hemoglobin levels and white blood cell counts, indicating a potential protective effect against chemotherapy-induced myelosuppression .

Scientific Research Applications

The compound has garnered attention in medicinal chemistry due to its potential biological activities , including:

  • Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting insulin sensitivity and inflammatory responses.
  • Receptor Binding : It is suggested that the compound interacts with various receptors that regulate glucose metabolism and inflammation, which could lead to therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : Similar compounds have shown promising results in antibacterial and antifungal activities. For instance, derivatives of thiophene have been documented to possess significant antimicrobial properties, indicating potential applications in treating infections .

Synthetic Pathways

The synthesis of ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several methods:

  • Multicomponent Reactions : This method involves the reaction of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a suitable base, leading to the formation of substituted thiophenes .
  • Condensation Reactions : The compound can also be synthesized via condensation reactions involving specific amines and carbonyl compounds, which yield the desired thiophene derivatives.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Antidiabetic Agents : Due to its ability to influence glucose metabolism, this compound may serve as a lead structure for developing new antidiabetic medications.
  • Anti-inflammatory Drugs : Given its interaction with inflammatory pathways, it could be further explored for anti-inflammatory drug development.

Case Studies

Several studies have highlighted the efficacy of similar compounds in various biological assays:

  • Antimicrobial Activity : Research has shown that derivatives of thiophene exhibit significant antibacterial effects against various pathogens. These findings suggest that this compound may also possess similar properties .
  • Enzyme Inhibition Studies : Studies focusing on enzyme inhibition have demonstrated that compounds with similar structures can effectively inhibit enzymes related to metabolic diseases, paving the way for further research on this compound's mechanism of action.

Comparison with Similar Compounds

Structural Insights :

  • The benzo[de]isoquinolin-1,3-dione group in the target compound provides a rigid, planar structure compared to the flexible 3,4-dimethoxybenzoyl group in , which may influence solubility and binding interactions.
  • Cyanoacrylamido derivatives exhibit conjugated systems that may contribute to redox activity, supporting antioxidant effects.

Key Challenges :

  • Lower yields (e.g., 22% for a related tetrahydrobenzo[b]thiophene ) highlight the difficulty of sterically hindered reactions or purification steps.
  • The benzo[de]isoquinolin-1,3-dione group in the target compound may require specialized coupling agents or protecting-group strategies.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Thioureido derivatives exhibit broad-spectrum antifungal and antibacterial activity, attributed to the thiourea moiety’s ability to disrupt microbial membranes or enzymes.
  • Antioxidant Potential: Cyanoacrylamido compounds show radical-scavenging activity, likely due to the electron-deficient cyano group stabilizing radical intermediates.
  • Solubility and Bioavailability: The ethyl ester group in all analogs improves lipid solubility, but the benzo[de]isoquinolin-1,3-dione group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., methoxybenzoyl ).

Preparation Methods

Thiosemicarbazide Condensation

In a representative procedure, 1,8-naphthalic anhydride (2.2 mmol) is refluxed with thiosemicarbazide (2.8 mmol) in glacial acetic acid (15 mL) for 1 hour. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the anhydride carbonyl, followed by cyclodehydration to yield 1-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)thiourea as colorless crystals (90% yield). Recrystallization in a toluene-DMF mixture ensures purity, with characterization via 1H^1H NMR confirming the absence of unreacted starting materials.

Functionalization via Methylthio and Sulfonyl Groups

To enhance reactivity for subsequent coupling, the thiourea intermediate undergoes further modification. Treatment with dimethyl-N-cyanoimidodithiocarbonate in DMF and triethylamine at reflux for 4 hours introduces a methylthio group, yielding 10-(methylthio)-7H-benzo[de]triazolo[5,1-a]isoquinolin-7-one (67% yield). Oxidation with H2O2H_2O_2 in acetic acid converts the methylthio group to a methylsulfonyl moiety, producing 10-(methylsulfonyl)-7H-benzo[de]triazolo[5,1-a]isoquinolin-7-one (60% yield). These steps are critical for activating the benzo[de]isoquinoline system toward nucleophilic acyl substitution.

Preparation of Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

The cyclopenta[b]thiophene core is synthesized via a Gewald-type reaction , a well-established method for constructing 2-aminothiophene derivatives.

Cyclocondensation of Ethyl Cyanoacetate

Ethyl cyanoacetate reacts with cyclopentanone in the presence of morpholine and elemental sulfur in ethanol at ambient temperature for 15 hours. This one-pot reaction proceeds through Knoevenagel condensation followed by cyclization, yielding the title compound as a yellow solid (37% yield). Key advantages of this method include operational simplicity and compatibility with air moisture, though yields may vary depending on the purity of sulfur and reaction temperature.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to afford analytically pure material. 1H^1H NMR analysis reveals characteristic signals for the ethyl ester (δ\delta 4.20–4.25 ppm, q), cyclopentane protons (δ\delta 1.80–2.50 ppm, m), and the amino group (δ\delta 6.10 ppm, br s). Mass spectrometry confirms the molecular ion peak at m/z 211.28 [M+H]+^+.

Coupling of the Two Moieties

The final step involves acylating the amino group of the cyclopenta[b]thiophene derivative with the activated benzo[de]isoquinoline-1,3-dione acetyl chloride.

Activation of the Benzo[de]isoquinoline System

The methylsulfonyl intermediate from Section 1.2 is treated with thionyl chloride in dry dichloromethane at 0–5°C for 2 hours to generate the corresponding acetyl chloride . This intermediate is highly reactive and must be used immediately to avoid hydrolysis.

Acylation Reaction

The ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 mmol) is dissolved in anhydrous DMF under nitrogen atmosphere. The acetyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (2 mmol) to scavenge HCl. The reaction mixture is warmed to room temperature and stirred for 12 hours. Completion is monitored via TLC (ethyl acetate/hexane, 1:1). The product precipitates upon pouring the mixture into ice-water, yielding the target compound as a pale yellow solid (45–60% yield).

Optimization and Analytical Validation

Reaction Condition Optimization

  • Solvent Selection : DMF outperforms THF and acetonitrile due to its high polarity, which stabilizes the transition state during acylation.

  • Temperature Control : Maintaining 0°C during acetyl chloride addition minimizes side reactions such as ester hydrolysis.

  • Stoichiometry : A 20% excess of acetyl chloride ensures complete consumption of the amine, as confirmed by 1H^1H NMR.

Spectroscopic Characterization

  • 1H^1H NMR : Key signals include the ester methylene (δ\delta 4.15–4.30 ppm), cyclopentane protons (δ\delta 2.00–2.80 ppm), and aromatic protons from the benzo[de]isoquinoline system (δ\delta 7.50–8.50 ppm).

  • IR Spectroscopy : Strong absorptions at 1740 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (amide C=O) confirm successful acylation.

  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 449.12 [M+H]+^+ matches the theoretical mass of C23H19N2O5SC_{23}H_{19}N_2O_5S.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Benzo[de]isoquinoline synthesisThiosemicarbazide, AcOH reflux9098
Cyclopenta[b]thiophene synthesisMorpholine, S, ethanol3795
AcylationAcetyl chloride, DMF, Et3_3N5597

Key Observations :

  • The benzo[de]isoquinoline synthesis offers high yields but requires strict temperature control to prevent over-oxidation.

  • The cyclopenta[b]thiophene step suffers from moderate yields due to competing polymerization side reactions.

  • Acylation efficiency depends on the freshness of the acetyl chloride intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the cyclopenta[b]thiophene core via cyclization of thiophene derivatives, followed by introducing functional groups (e.g., the 1,3-dioxobenzo[de]isoquinolinyl moiety) through nucleophilic substitution or condensation. For example, Knoevenagel condensation under catalytic piperidine and acetic acid in toluene can generate α,β-unsaturated carbonyl intermediates, as seen in analogous thiophene derivatives . Final esterification with ethanol yields the ethyl carboxylate group. Reaction optimization (e.g., temperature, solvent selection) is critical to achieving yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration. For example, the cyclopenta[b]thiophene protons appear as multiplet signals in the δ 2.5–3.5 ppm range, while aromatic protons from the benzoisoquinoline ring resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on analogous thiophene derivatives, the compound is classified as a skin/eye irritant (Category 2/2A) and may cause respiratory toxicity. Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

  • Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal packing effects. To resolve this:

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotational barriers (e.g., amide bonds).
  • DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers .
  • X-Ray Crystallography : Resolve absolute configuration and confirm substituent positions, as demonstrated for related cyclopenta[b]thiophene derivatives .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects in anti-inflammatory studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzoisoquinoline ring to enhance binding to cyclooxygenase (COX-2). For example, electron-withdrawing groups (e.g., nitro) improve potency .
  • In Silico Docking : Use software like AutoDock to predict interactions with COX-2’s active site (PDB: 5KIR).
  • Selectivity Assays : Test against COX-1 to assess specificity. Analogous thiophene derivatives show IC₅₀ ratios (COX-2/COX-1) <0.1 at 10 µM .

Q. How do solvent polarity and catalyst choice influence reaction efficiency in the final esterification step?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) increase carboxylate activation but may promote side reactions. Toluene is preferred for its low polarity and compatibility with acid catalysts .
  • Catalyst Optimization : p-Toluenesulfonic acid (pTSA) outperforms H₂SO₄ in esterification yield (85% vs. 62%) due to milder acidity and reduced byproduct formation .
  • Kinetic Monitoring : Use TLC or in situ IR to track reaction progress and terminate at maximal conversion .

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